molecular formula C20H19N3O2 B2622102 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile CAS No. 476211-01-5

3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile

Cat. No.: B2622102
CAS No.: 476211-01-5
M. Wt: 333.391
InChI Key: XCCKVVWUZZZDJE-UHFFFAOYSA-N
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Description

3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile is a complex organic compound with a unique structure that combines a benzimidazole moiety with a butoxyphenyl group and a nitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which is then functionalized with the butoxyphenyl group and the nitrile group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with careful control of temperature and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the nitrile group or other parts of the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: The compound’s unique structure makes it a candidate for use in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways, depending on the compound’s specific interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile
  • 3-(4-ethoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile

Uniqueness

Compared to similar compounds, 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile stands out due to the presence of the butoxy group, which can influence its chemical reactivity and physical properties. This unique structural feature may enhance its potential in various applications, making it a valuable compound for further research and development.

Properties

CAS No.

476211-01-5

Molecular Formula

C20H19N3O2

Molecular Weight

333.391

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-(4-butoxyphenyl)-3-hydroxyprop-2-enenitrile

InChI

InChI=1S/C20H19N3O2/c1-2-3-12-25-15-10-8-14(9-11-15)19(24)16(13-21)20-22-17-6-4-5-7-18(17)23-20/h4-11,24H,2-3,12H2,1H3,(H,22,23)/b19-16-

InChI Key

XCCKVVWUZZZDJE-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2)O

solubility

not available

Origin of Product

United States

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